molecular formula C10H19ClO B8280176 3,7-Dimethyloctanoyl Chloride

3,7-Dimethyloctanoyl Chloride

Cat. No.: B8280176
M. Wt: 190.71 g/mol
InChI Key: RXNJHYGISMJXPH-UHFFFAOYSA-N
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Description

3,7-Dimethyloctanoyl chloride is a branched acyl chloride with the molecular formula C₁₀H₁₇ClO. It features a carbonyl chloride (-COCl) functional group and methyl substituents at the 3rd and 7th positions of an eight-carbon chain. Acyl chlorides like this are highly reactive intermediates in organic synthesis, commonly used for introducing acyl groups into target molecules via nucleophilic substitution or Friedel-Crafts acylation. The branching at positions 3 and 7 introduces steric effects, which may influence its reactivity, solubility, and stability compared to linear analogs.

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

3,7-dimethyloctanoyl chloride

InChI

InChI=1S/C10H19ClO/c1-8(2)5-4-6-9(3)7-10(11)12/h8-9H,4-7H2,1-3H3

InChI Key

RXNJHYGISMJXPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Triphenylmethyl Chloride (Trityl Chloride)

  • Structure: Unlike 3,7-dimethyloctanoyl chloride, trityl chloride (C₁₉H₁₅Cl) features a chlorine atom attached to a central carbon bonded to three phenyl groups .
  • Reactivity: Trityl chloride is relatively stable due to the steric protection of the chlorine atom by the bulky phenyl groups. It is primarily used as a protecting group for alcohols in organic synthesis. In contrast, this compound’s -COCl group is highly electrophilic, making it more reactive toward nucleophiles like amines or alcohols.
  • Applications: Trityl chloride’s stability suits long-term protection strategies, while this compound’s reactivity favors rapid acylation reactions.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

  • Structure : This compound (CAS 16381-48-9) has a chlorine atom at position 7 and a methyl group at position 3 on an indole ring, with a carboxylic acid substituent at position 2 .
  • Functional Differences: The carboxylic acid group (-COOH) is less reactive than the acyl chloride (-COCl), highlighting how functional groups dictate reactivity. The indole ring’s aromaticity also contrasts with the aliphatic chain of this compound.
  • Steric Effects : Both compounds exhibit steric hindrance from methyl groups, but the indole’s rigid structure may limit conformational flexibility compared to the branched aliphatic chain.

Reactivity Trends

  • Nucleophilic Substitution : Acyl chlorides undergo rapid reactions with nucleophiles (e.g., alcohols to form esters). In contrast, trityl chloride reacts sluggishly unless activated by Lewis acids .
  • Thermal Stability : Trityl chloride’s stability at room temperature (evidenced by its use in long-term protection) differs markedly from acyl chlorides, which often require refrigeration to prevent decomposition.

Physical State and Handling

  • This compound: Likely a liquid at room temperature (inferred from similar aliphatic acyl chlorides). It is expected to be moisture-sensitive, requiring anhydrous storage.
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid : A solid (as indicated by its recrystallization in ) with higher stability but still requiring precautions due to its chlorine substituent .

Data Table: Comparative Properties of Chlorinated Compounds

Property This compound (Inferred) Triphenylmethyl Chloride 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Molecular Formula C₁₀H₁₇ClO C₁₉H₁₅Cl C₁₀H₈ClNO₂
Functional Group -COCl -CCl -COOH, -Cl
Physical State Liquid Solid Solid
Reactivity High (electrophilic) Low (sterically hindered) Moderate (acid-dependent)
Primary Use Acylation agent Protecting group Pharmaceutical intermediate

Preparation Methods

Oxidation of (3S)-3,7-Dimethyloctan-1-ol

The synthesis begins with the oxidation of (3S)-3,7-dimethyloctan-1-ol (3) to the corresponding carboxylic acid. This step employs periodic acid (H5IO6H_5IO_6) and pyridinium chlorochromate (PCC) in acetonitrile under controlled conditions.

Reaction Conditions:

  • Reagents:

    • Periodic acid (7.2 g, 31.4 mmol)

    • Pyridinium chlorochromate (0.06 g, 0.278 mmol)

    • Acetonitrile (130 mL total volume)

  • Temperature: 0°C (initial), progressing to room temperature.

  • Duration: 1 hour at 0°C, followed by 3 hours at room temperature.

The alcohol is added dropwise to the cooled acid mixture, ensuring controlled exothermicity. Post-reaction, acetonitrile is evaporated, and the crude product is extracted with ethyl acetate, washed with aqueous NaHSO₃ and brine, and dried to yield (3S)-3,7-dimethyloctanoic acid (4) with 98% efficiency.

Characterization Data:

  • 1^1H NMR (400 MHz, CDCl₃): δ = 2.34 (t, J=7.6J = 7.6 Hz, 2H), 1.62–1.52 (m, 1H), 1.40–1.25 (m, 6H), 0.91 (d, J=6.6J = 6.6 Hz, 6H).

  • 13^{13}C NMR (100 MHz, CDCl₃): δ = 180.2 (C=O), 42.1, 34.8, 29.7, 27.3, 22.7, 19.8.

Chlorination to 3,7-Dimethyloctanoyl Chloride

Thionyl Chloride-Mediated Chlorination

The carboxylic acid (4) is converted to the acyl chloride using thionyl chloride (SOCl2SOCl_2) in chloroform under reflux.

Reaction Conditions:

  • Reagents:

    • (3S)-3,7-Dimethyloctanoic acid (2.2 g, 12.8 mmol)

    • Thionyl chloride (5 mL, 68.9 mmol)

    • Chloroform (10 mL)

  • Temperature: Reflux (~61°C for chloroform).

  • Duration: 3 hours.

The reaction mixture is stirred under reflux, after which excess SOCl2SOCl_2 and solvent are removed via reduced-pressure distillation. The product, (3S)-3,7-dimethyloctanoyl chloride (5), is obtained as a colorless oil in 99% yield.

Characterization Data:

  • 1^1H NMR (400 MHz, CDCl₃): δ = 2.88 (dd, J=16.0,5.8J = 16.0, 5.8 Hz, 1H), 2.68 (dd, J=16.0,8.0J = 16.0, 8.0 Hz, 1H), 2.14–2.01 (m, 1H), 1.60–1.46 (m, 1H), 1.38–1.10 (m, 6H), 0.99 (d, J=6.6J = 6.6 Hz, 3H), 0.87 (d, J=6.6J = 6.6 Hz, 3H).

  • 13^{13}C NMR (100 MHz, CDCl₃): δ = 173.8 (C=O), 47.2, 32.1, 29.7, 29.5, 28.6, 25.2, 22.8, 14.2.

Alternative Chlorinating Agents

Critical Analysis of Reaction Parameters

Solvent and Temperature Optimization

The use of chloroform as a solvent for chlorination ensures homogeneity and facilitates reflux conditions. Elevated temperatures (~61°C) accelerate the reaction without promoting decomposition, as evidenced by the high purity of the distilled product.

Purification Techniques

Post-chlorination, the product is purified via Kugelrohr distillation, a short-path distillation method effective in separating volatile acyl chlorides from non-volatile residues. This step is critical for achieving >99% purity.

Data Tables

Table 1. Key NMR Assignments for (3S)-3,7-Dimethyloctanoyl Chloride

Nucleus Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1^1H2.88dd1HCH₂COCl
1^1H2.68dd1HCH₂COCl
13^{13}C173.8--C=O

Table 2. Reaction Summary

Step Reagents Conditions Yield
Oxidation to AcidH5IO6H_5IO_6, PCC0°C → RT, 4 hours98%
Chlorination to Acyl ChlorideSOCl2SOCl_2Reflux, 3 hours99%

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3,7-dimethyloctanoyl chloride in laboratory settings?

  • Methodological Answer :

  • Storage : Keep containers tightly sealed in a cool, dry environment to prevent hydrolysis. Use inert gas purging (e.g., nitrogen) for moisture-sensitive reactions .
  • Handling : Work in a fume hood with PPE (gloves, lab coat, goggles). Avoid contact with water, alcohols, or amines, as rapid exothermic reactions may occur .
  • Waste Disposal : Neutralize residual chloride with aqueous sodium bicarbonate before disposal. Follow institutional guidelines for chlorinated waste .

Q. How can researchers design a preliminary synthesis protocol for this compound?

  • Methodological Answer :

  • Starting Material : Begin with 3,7-dimethyloctanoic acid. Use thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.
  • Reaction Monitoring : Track progress via TLC (hexane:EtOAc 2:1 eluent) to confirm acid consumption and product formation .
  • Purification : Distill under reduced pressure (e.g., 80–100°C at 10 mmHg) to isolate the acyl chloride .

Q. What literature review strategies ensure comprehensive data collection for this compound?

  • Methodological Answer :

  • Database Searches : Use CAS/EC numbers (if available) in SciFinder, Reaxys, and PubMed. Prioritize peer-reviewed journals and patents for synthetic routes .
  • Keyword Filters : Combine terms like “enantioselective synthesis,” “spectroscopic characterization,” and “hydrolysis kinetics.” Exclude industrial-scale production studies .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-3,7-dimethyloctanoyl chloride be optimized?

  • Methodological Answer :

  • Chiral Catalysts : Employ enantiopure auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation catalysts .
  • Purity Assessment : Use chiral HPLC or polarimetry to determine enantiomeric excess (ee). Reported ee values ≥99% require rigorous exclusion of racemization pathways .
  • Table : Key Parameters for Optimization
ParameterTarget Range
Reaction Temp.-20°C to 0°C
Catalyst Loading1–5 mol%
ee Threshold≥98%

Q. What advanced techniques resolve contradictions in spectroscopic data for acyl chloride derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Combine ¹H/¹³C NMR (400 MHz), IR (C=O stretch ~1800 cm⁻¹), and mass spectrometry to confirm structure. Cross-reference with computational models (DFT) for vibrational mode assignments .
  • Contradiction Analysis : Discrepancies in carbonyl signals may arise from solvent interactions or residual acid. Repeat analyses in dry CDCl₃ and compare with literature .

Q. How can reaction kinetics of this compound be studied under varying conditions?

  • Methodological Answer :

  • Kinetic Setup : Use in situ FTIR or conductimetry to monitor hydrolysis rates in aqueous/organic biphasic systems.
  • Variable Testing : Adjust pH, temperature, and nucleophile concentration (e.g., water, amines). For example:
  • Activation Energy : Calculate via Arrhenius plots from rate constants at 25°C, 40°C, and 60°C .
  • Data Interpretation : Compare observed rates with Marcus theory predictions for nucleophilic acyl substitution .

Data Management & Reporting

Q. What are best practices for documenting experimental results involving this compound?

  • Methodological Answer :

  • Structured Reporting : Include raw spectral data (NMR shifts, IR peaks), reaction yields, and failure analyses. Use tables for comparative studies (e.g., solvent effects on yield) .
  • Reproducibility : Archive aliquots of intermediates and document storage conditions (e.g., -20°C under argon) .

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